3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
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Overview
Description
3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The structure of this compound includes a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to the induction of apoptosis in cancer cells. The thiadiazole ring plays a crucial role in its biological activity by interacting with various cellular components .
Comparison with Similar Compounds
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its anticancer activity.
Acetazolamide: Contains a thiadiazole ring and is used as a diuretic.
Sulfaethidole: An antibacterial agent with a thiadiazole ring.
Uniqueness
3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities. Its ability to induce apoptosis in cancer cells and its potential antibacterial properties make it a valuable compound for further research and development .
Properties
IUPAC Name |
3-benzamido-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-8-14(2)20-24-25-21(28-20)23-19(27)16-11-7-12-17(13-16)22-18(26)15-9-5-4-6-10-15/h4-7,9-14H,3,8H2,1-2H3,(H,22,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFOZBOUCJIRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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